molecular formula C19H21NO3 B4221094 2-Benzamido-3-(4-propan-2-ylphenyl)propanoic acid

2-Benzamido-3-(4-propan-2-ylphenyl)propanoic acid

Cat. No.: B4221094
M. Wt: 311.4 g/mol
InChI Key: XHUAAHOOLFWBLC-UHFFFAOYSA-N
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Description

2-Benzamido-3-(4-propan-2-ylphenyl)propanoic acid is an organic compound that belongs to the class of aromatic amino acids It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the amino acid phenylalanine, with an isopropyl group substituted at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-3-(4-propan-2-ylphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

    Introduction of the Isopropyl Group: The protected phenylalanine undergoes Friedel-Crafts alkylation with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the isopropyl group at the para position of the phenyl ring.

    Benzoylation: The protected and alkylated phenylalanine is then subjected to benzoylation using benzoyl chloride in the presence of a base, such as pyridine, to introduce the benzoyl group.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also employ continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-3-(4-propan-2-ylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Benzylic ketones or carboxylic acids.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Benzamido-3-(4-propan-2-ylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzamido-3-(4-propan-2-ylphenyl)propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the isopropyl group can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

2-Benzamido-3-(4-propan-2-ylphenyl)propanoic acid can be compared with other benzoylated amino acids and substituted phenylalanines:

    N-benzoylphenylalanine: Lacks the isopropyl group, resulting in different binding properties and reactivity.

    4-isopropylphenylalanine: Lacks the benzoyl group, affecting its chemical behavior and applications.

    N-benzoyl-4-methylphenylalanine: Similar structure but with a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.

The uniqueness of this compound lies in the combination of the benzoyl and isopropyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-benzamido-3-(4-propan-2-ylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13(2)15-10-8-14(9-11-15)12-17(19(22)23)20-18(21)16-6-4-3-5-7-16/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUAAHOOLFWBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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